molecular formula C16H14N4O5S2 B2870739 N-(3-(methylsulfonamido)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide CAS No. 1286717-09-6

N-(3-(methylsulfonamido)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide

Cat. No.: B2870739
CAS No.: 1286717-09-6
M. Wt: 406.43
InChI Key: BMMBAVSDYPWPKQ-UHFFFAOYSA-N
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Description

N-(3-(Methylsulfonamido)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide is a heterocyclic compound featuring an oxazole core substituted with a thiophene-2-carboxamido group at position 2 and a methylsulfonamido-phenyl moiety at position 4. Its structure combines sulfonamide and carboxamide functionalities, which are critical for interactions with biological targets such as kinases or bacterial enzymes.

Properties

IUPAC Name

N-[3-(methanesulfonamido)phenyl]-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O5S2/c1-27(23,24)20-11-5-2-4-10(8-11)17-14(21)12-9-25-16(18-12)19-15(22)13-6-3-7-26-13/h2-9,20H,1H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMBAVSDYPWPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(methylsulfonamido)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone with an amide.

    Introduction of the thiophene moiety: This step often involves the coupling of a thiophene derivative with the oxazole intermediate.

    Attachment of the sulfonamide group: This can be done by reacting the intermediate with a sulfonyl chloride in the presence of a base.

    Final coupling: The final step involves coupling the thiophene-oxazole intermediate with the sulfonamide derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-(methylsulfonamido)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Scientific Research Applications of N-(3-(methylsulfonamido)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide

This compound is a complex organic compound that combines sulfonamide, thiophene, and oxazole functional groups. This compound has several applications in scientific research, including medicinal chemistry, materials science, and organic synthesis.

Medicinal Chemistry

This compound can serve as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors. The compound's mechanism of action depends on its specific application; in medicinal chemistry, it may bind to a particular enzyme or receptor, thereby inhibiting or activating its function. The specific biological context determines the molecular targets and pathways involved.

Materials Science

The unique structural features of this compound make it a candidate for developing novel materials with specific electronic or optical properties.

Organic Synthesis

This compound can serve as an intermediate in synthesizing more complex molecules.

Chemical Reactions

This compound can undergo different chemical reactions:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
  • Reduction: A nitro group, if present, can be reduced to an amine.
  • Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of N-(3-(methylsulfonamido)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting or activating its function. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Key Comparisons :

  • Synthesis Efficiency : OCM compounds exhibit >95% HPLC purity, indicating robust coupling methods between oxazole carboxylic acids and amines .
  • Bioactivity : OCM analogs target GSK-3β with high selectivity, suggesting the oxazole core is versatile for kinase inhibition. The methylsulfonamido group in the target compound could further modulate solubility and blood-brain barrier penetration .

Thiophene-Containing Heterocycles

Isoxazole Derivatives ()

Compound 45p (ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate) shares a thiophene substituent but uses an isoxazole core instead of oxazole.

  • Synthesis : 45p is synthesized via Oxone®-mediated cyclization (45% yield), whereas the target compound likely requires carboxamide coupling steps.
  • Stability : Oxazole rings (target compound) are more aromatic and hydrolytically stable than isoxazoles, which may degrade under acidic conditions .

Nitrothiophene Carboxamides ()

Examples include N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (42% purity) and its difluorophenyl analog (99% purity).

  • Structural Differences : Thiazole cores vs. oxazole in the target compound. Thiazoles offer hydrogen-bonding capabilities via the sulfur atom, whereas oxazoles provide planar rigidity.
  • Bioactivity : Nitrothiophenes exhibit narrow-spectrum antibacterial activity, implying the nitro group’s role in redox interactions. The target compound lacks this group but retains thiophene for hydrophobic interactions .

Sulfonamide Derivatives

Benzofuran Sulfonamides ()

Compound 46 (42% yield) contains a methylsulfonamido group linked to a benzofuran core.

  • Synthesis : Lower yield compared to OCM compounds, possibly due to boronic acid coupling challenges.
  • Functional Groups : Both compound 46 and the target compound feature methylsulfonamido groups, which enhance solubility and metabolic stability .

European Patent Compounds ()

Examples include oxazolidine derivatives with trifluoromethyl groups.

  • Key Contrast : The target compound lacks the oxazolidine ring, which in patent compounds confers conformational restraint. Instead, its oxazole core balances rigidity and synthetic accessibility .

Data Tables

Research Findings and Implications

  • Synthetic Challenges : The target compound’s oxazole-thiophene linkage may require optimized coupling conditions, as seen in OCM-31’s high-purity synthesis . Lower yields in thiazole derivatives () highlight the impact of heterocycle choice on reaction efficiency.
  • Bioactivity Predictions : The methylsulfonamido group likely improves pharmacokinetics, as seen in benzofuran analogs (). Thiophene’s electron-rich nature may enhance target binding compared to fluorophenyl groups in OCM compounds .
  • Stability : Oxazole’s aromaticity provides superior stability over isoxazole (), making the target compound suitable for oral administration.

Biological Activity

N-(3-(methylsulfonamido)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

  • IUPAC Name : N-[3-(methanesulfonamido)phenyl]-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide
  • Molecular Formula : C16H17N5O4S
  • CAS Number : 1286717-09-6

The biological activity of this compound primarily stems from its ability to interact with specific biological targets. It may function by:

  • Enzyme Inhibition : Binding to enzyme active sites, inhibiting their function, which can affect various metabolic pathways.
  • Receptor Modulation : Acting on specific receptors to either activate or inhibit signaling pathways crucial for cellular functions.

Antimicrobial Activity

Research has indicated that compounds structurally similar to this compound exhibit significant antimicrobial properties. For example, oxazole derivatives have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Compound Target Organism IC50 (µM)
Compound AStaphylococcus aureus (G+)1.17
Compound BEscherichia coli (G-)1.89

The above table summarizes findings from studies on related oxazole compounds, suggesting potential similar effects for the compound .

Antiprotozoal Activity

In vitro studies have demonstrated that oxazole derivatives can exhibit antiprotozoal activity. For instance, compounds were tested against Giardia lamblia and Trichomonas vaginalis, with some showing IC50 values lower than those of established treatments such as metronidazole.

Case Studies and Research Findings

  • Study on Oxazole Derivatives :
    • A study synthesized several oxazole derivatives and evaluated their antiprotozoal activity. The most active compound demonstrated an IC50 of 1.17 µM against G. lamblia, indicating strong potential for therapeutic applications in treating protozoal infections .
  • Comparative Analysis :
    • Similar compounds were compared to assess their biological activities, revealing that the presence of specific functional groups like sulfonamides and thiophenes significantly enhances biological efficacy .
  • Mechanistic Insights :
    • Molecular docking studies have suggested that the compound may interact with target proteins through hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

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